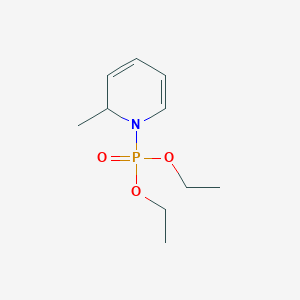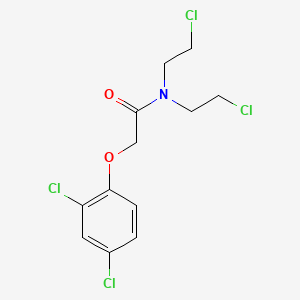
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with bis(2-chloroethyl)amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane or chloroform, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a tool to investigate cellular processes.
Industry: The compound is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-chloroethyl)acetamide
- 2,4-Dichlorophenoxyacetic acid
- N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)propionamide
Uniqueness
N,N-Bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific chemical structure, which combines the properties of chloroacetamides and phenoxyacetic acids. This combination imparts distinct reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
54139-56-9 |
|---|---|
Molecular Formula |
C12H13Cl4NO2 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H13Cl4NO2/c13-3-5-17(6-4-14)12(18)8-19-11-2-1-9(15)7-10(11)16/h1-2,7H,3-6,8H2 |
InChI Key |
VRCRJTMXDYPDOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
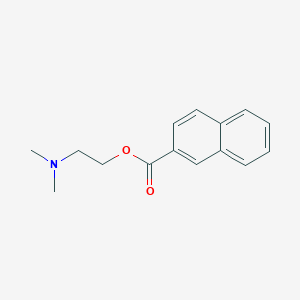
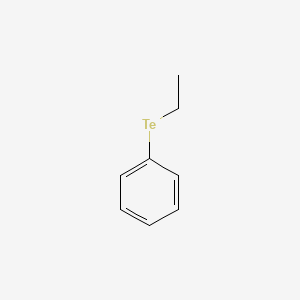

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
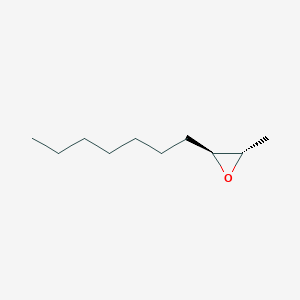

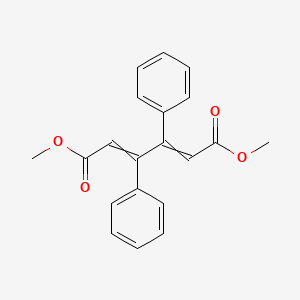

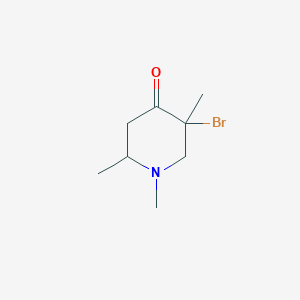
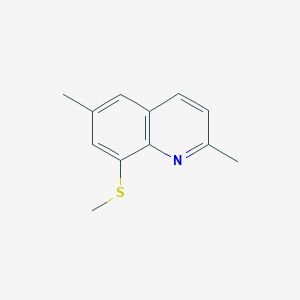
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
